![molecular formula C31H32N2O8S2 B2414962 Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate CAS No. 301337-73-5](/img/structure/B2414962.png)

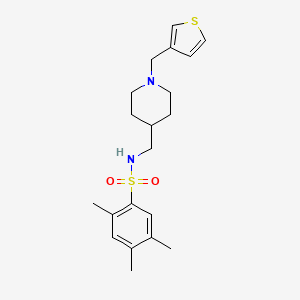

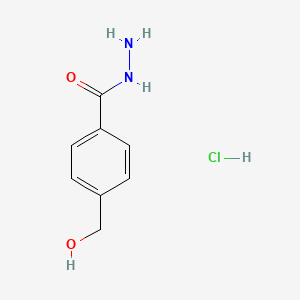

Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate, also known as Dibenzoylmethane (DBM), is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBM is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 162-164°C.

Scientific Research Applications

Proton Transfer Studies

A study by Awwal & Hibbert (1977) explored proton transfer rates in compounds closely related to Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate. They found that substitution of ethyl groups significantly affects proton transfer rates, which is relevant for understanding the chemical behavior of such compounds in various environments (Awwal & Hibbert, 1977).

Reaction Mechanisms and Product Formation

Chaaban et al. (2016) investigated the reaction of compounds similar to this compound with various reagents. They observed unexpected product formations, offering insights into the complex chemical reactions and mechanisms these compounds can undergo (Chaaban et al., 2016).

Electronic and Structural Properties

Nam et al. (2018) studied the effects of different side chains on naphthalene diimide copolymers. This research is crucial for understanding how modifications in chemical structure, like those in this compound, can influence electronic properties, which has implications in materials science and electronics (Nam et al., 2018).

Polymer Chemistry and Electropolymerization

Research by Sotzing et al. (1996) delved into the electropolymerization of monomers, including those related to this compound. This study is significant for the development of conducting polymers with low oxidation potentials, beneficial in electronic applications (Sotzing et al., 1996).

Organic Electronics and Charge Transport

The influence of molecular structure on charge transport properties was the focus of a study by Sungho Nam et al. (2018). They showed that variations in molecular structure, like those in this compound, are critical in designing materials for organic electronics (Nam et al., 2018).

properties

IUPAC Name |

diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O8S2/c1-5-40-30(34)28(31(35)41-6-2)26-19-27(32-42(36,37)22-15-11-20(3)12-16-22)24-9-7-8-10-25(24)29(26)33-43(38,39)23-17-13-21(4)14-18-23/h7-19,28,32-33H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIXEKBMBNKYLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C)NS(=O)(=O)C4=CC=C(C=C4)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid](/img/structure/B2414883.png)

![2-[(4-Fluorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2414884.png)

![(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2414888.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2414891.png)

![3-((2E)-3-phenylprop-2-enyl)-8-(3,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimi dazolidino[1,2-h]purine-2,4-dione](/img/structure/B2414892.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2414895.png)

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2414897.png)